molecular formula C24H50O2Sn B1611834 Tributyltin laurate CAS No. 3090-36-6

Tributyltin laurate

Cat. No.: B1611834
CAS No.: 3090-36-6
M. Wt: 489.4 g/mol
InChI Key: HFFZSMFXOBHQLV-UHFFFAOYSA-M
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Description

Tributyltin laurate is an organotin compound that belongs to the class of tributyltin compounds. These compounds are characterized by the presence of three butyl groups attached to a tin atom. This compound is known for its use as a biocide, particularly in marine environments, where it has been employed to prevent the growth of marine organisms on ship hulls and other submerged surfaces .

Preparation Methods

The synthesis of tributyltin laurate typically involves the reaction of tributyltin chloride with lauric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of high-purity reagents and specific reaction conditions to achieve optimal yields .

Chemical Reactions Analysis

Tributyltin laurate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of tributyltin oxide, while reduction can yield tributyltin hydride .

Scientific Research Applications

Tributyltin laurate has been extensively studied for its applications in various scientific fields. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, this compound has been investigated for its effects on marine organisms and its potential as an endocrine disruptor. In medicine, it has been explored for its potential anticancer properties, particularly in the treatment of colon cancer . Additionally, this compound has industrial applications as a biocide in antifouling paints and coatings .

Mechanism of Action

The mechanism of action of tributyltin laurate involves its interaction with specific molecular targets, such as the nuclear retinoid-X receptor and peroxisome proliferator-activated receptor γ. These interactions lead to alterations in various biological pathways, including reproductive, developmental, and metabolic processes. The compound’s ability to disrupt endocrine functions is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Tributyltin laurate is part of a broader class of organotin compounds, which include tributyltin oxide, tributyltin chloride, and tributyltin hydride. Compared to these compounds, this compound is unique in its specific applications and properties. For instance, tributyltin oxide is commonly used as a biocide in antifouling paints, while tributyltin chloride is used in organic synthesis. Tributyltin hydride, on the other hand, is frequently employed as a reducing agent in chemical reactions .

Conclusion

This compound is a versatile organotin compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable compound for scientific research and industrial use. its potential environmental and health impacts necessitate careful handling and regulation.

Properties

IUPAC Name

tributylstannyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-4-2;/h2-11H2,1H3,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFZSMFXOBHQLV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184905
Record name Tributyltin laurate
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Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3090-36-6
Record name Tributyltin laurate
Source CAS Common Chemistry
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Record name Tributyltin laurate
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Record name Tributyltin laurate
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Record name Tributyltin laurate
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Record name Tributyl(lauroyloxy)stannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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